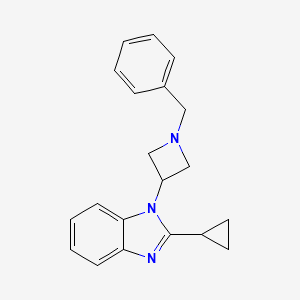

![molecular formula C20H19N5O2S B6459729 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549020-39-3](/img/structure/B6459729.png)

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are often synthesized as part of efforts to develop novel pharmacological agents . The compound consists of a hybrid structure containing isothiazole and piperazine moieties .

Synthesis Analysis

The synthesis of these compounds typically involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . .Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are designed and synthesized, and their structures are confirmed by these spectral data .Chemical Reactions Analysis

The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . Some of the compounds comply with RO5, while others show violations .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques. For instance, the melting point, yield, and spectral data (IR, 1H NMR, and MS) are used to characterize the compounds .科学研究应用

Antitumor Properties

The compound has been investigated for its antitumor activity. A series of related derivatives, including 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide, exhibited promising in vitro tumor activity against various cell lines, such as MCF7 (breast), NCI-H 460 (lung), and SF-268 (CNS) . Researchers are exploring its mechanism of action and potential as an anticancer agent.

Green Synthesis Routes

Quinoxaline derivatives have attracted attention due to their therapeutic potential. A comprehensive review paper highlights various synthetic routes to prepare quinoxaline compounds, including our target molecule. These synthetic approaches emphasize green chemistry principles and cost-effective methods . Investigating efficient and sustainable synthesis routes is crucial for drug development.

Alpha-Glucosidase Inhibition

Two specific derivatives of our compound—3-isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one and 3-(4-hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one —showed promising activity against alpha-glucosidase. Their IC50 values indicate potential use in managing diabetes or related metabolic disorders .

Alpha-Amylase Inhibition

Similar to alpha-glucosidase, our compound derivatives demonstrated inhibitory effects against alpha-amylase. These enzymes play a crucial role in carbohydrate digestion. By modulating their activity, researchers aim to develop novel therapies for diabetes and obesity .

Neuroprotective Effects

Given the compound’s unique structure, researchers are investigating its neuroprotective properties. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require innovative therapeutic approaches. Our compound may offer insights into novel drug development for these conditions.

未来方向

The synthesized compounds are often screened for their potential pharmacological activity . Future research could focus on further optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting more comprehensive safety and hazard assessments. Additionally, more in-depth studies could be conducted to evaluate the potential therapeutic applications of these compounds.

作用机制

Target of Action

Similar compounds have been known to targetbacterial cells and exhibit antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have been found to inhibitbiofilm formation and quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Biochemical Pathways

It’s known that the inhibition of quorum sensing can disrupt the regulation of genes controllingbiofilm formation and virulence factors . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Pharmacokinetics

The compound’smolecular weight is 300.362 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and quorum sensing in bacteria . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

属性

IUPAC Name |

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14-19(22-17-8-4-3-7-16(17)21-14)24-10-12-25(13-11-24)20-15-6-2-5-9-18(15)28(26,27)23-20/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKNUPXMCGNMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3-Methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6459661.png)

![3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6459667.png)

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6459678.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)

![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6459685.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459701.png)

![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6459705.png)

![3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459719.png)

![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459723.png)

![3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459727.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459748.png)

![3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459752.png)